

SGC0946: Mechanism and Key Quantitative Data

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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SGC0946 is a potent and selective inhibitor of the DOT1L histone methyltransferase. It inhibits DOT1L by binding to its S-adenosyl-L-methionine (SAM) cofactor binding site, inducing a conformational change that renders the enzyme catalytically inactive [1]. This action reduces histone H3 lysine 79 methylation (H3K79me), which is crucial for the expression of genes involved in certain leukemias, leading to selective cell death in MLL-rearranged cancer cells [1] [2].

The table below summarizes key potency data for **SGC0946**:

Parameter	Value	Experimental Context
Enzymatic IC ₅₀	0.3 nM [1] [3] [4]	Radioactive enzyme assay with recombinant DOT1L [1].
Cellular IC ₅₀ (H3K79me ₂)	2.6 nM [1] [4]	A431 cell line (4-day treatment) [1].
Cellular IC ₅₀ (H3K79me ₂)	8.8 nM [1]	MCF10A cell line [1].
Antiproliferative IC ₅₀	~0.3 - 0.4 μM [2]	MLL-rearranged leukemia cell lines (e.g., MV4;11) [2].
Selectivity	>1000-fold [1] [4]	Against other histone methyltransferases (HMTs) [1].

Experimental Protocols for Cellular IC₅₀ Determination

Here is a detailed methodology for measuring the cellular IC₅₀ of **SGC0946** via inhibition of H3K79 dimethylation, based on referenced experiments [1] [2].

Cell Line and Culture

- **Recommended Cell Lines:** A431 (epidermoid carcinoma) or MCF10A (immortalized breast epithelium) [1].
- **Culture Conditions:** Maintain cells in standard media at 37°C with 5% CO₂.

Compound Treatment

- **SGC0946 Preparation:** Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO [4]. Dilute this stock in culture medium to create a concentration series.
- **Dosing:** Treat cells with a range of **SGC0946** concentrations. A typical range might be from 0.1 nM to 1000 nM, prepared via serial dilution.
- **Treatment Duration:** Incubate cells with the compound for 4 days [1].

Sample Collection and Analysis

- **Cell Lysis:** Lyse treated cells to extract total protein.
- **Western Blotting:**
 - Separate proteins via SDS-PAGE.
 - Transfer to a membrane.
 - Probe with an anti-H3K79me2 primary antibody.
 - Use a secondary antibody for detection.
 - Re-probe the membrane for total histone H3 to normalize for protein loading.
- **Quantification:** Use densitometry to quantify band intensities. Normalize H3K79me2 levels to total H3 for each sample.

Data Analysis

- Plot the normalized H3K79me2 levels against the log of **SGC0946** concentration.

- Fit the data points using a non-linear regression analysis (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Troubleshooting Common Issues

Q1: The observed cellular IC₅₀ is much higher than expected. What could be the cause?

- **Cause A: Low Cellular Permeability.** While **SGC0946** is potent, compound uptake can vary between cell lines. Verifying activity in multiple relevant cell models is good practice.
- **Cause B: Instability in Culture Medium.** The compound may degrade over the long (4-day) treatment period. Consider testing medium stability or refreshing the compound/media during the treatment.
- **Cause C: Inefficient Target Engagement.** Ensure the assay is appropriately designed to detect changes in H3K79me₂, and confirm antibody specificity.

Q2: The vehicle control (DMSO) shows a toxic effect on my cells. How can I mitigate this?

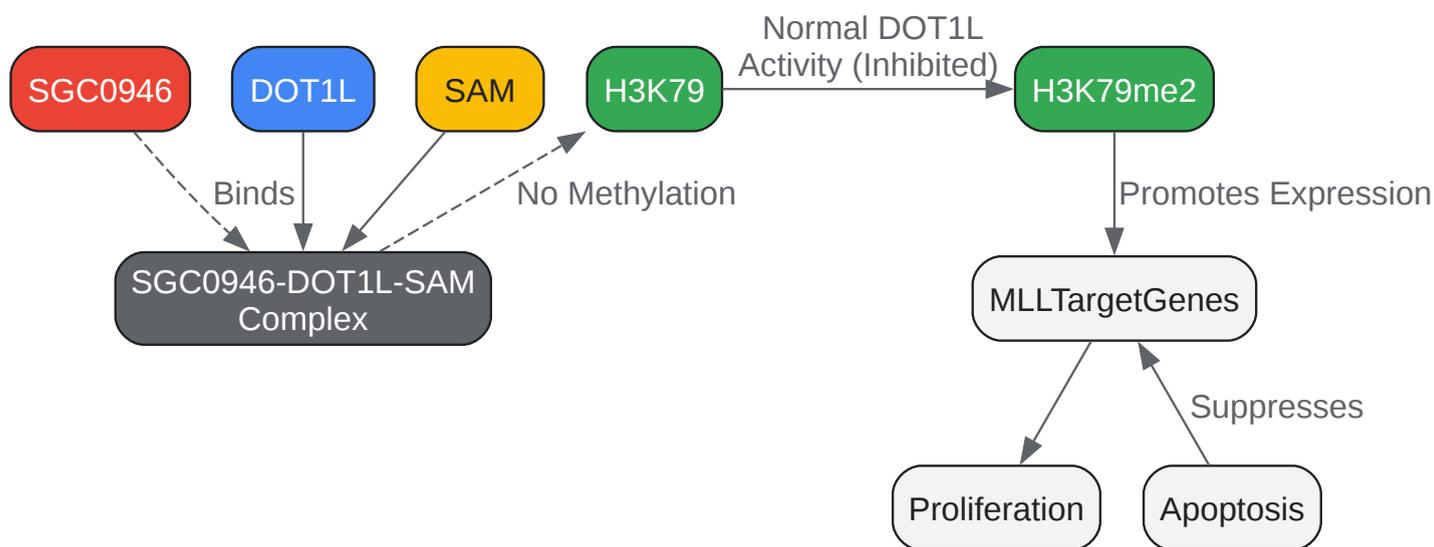
- **Solution:** Ensure the final concentration of DMSO in the culture medium is kept low (typically $\leq 0.1\%$). Use the same DMSO concentration in all treatment groups and controls to normalize its effects.

Q3: The Western blot signal for H3K79me₂ is weak or absent.

- **Solution A: Antibody Optimization.** Titrate the primary antibody to find the optimal concentration. Use a positive control (e.g., lysate from untreated cells) to confirm antibody functionality.
- **Solution B: Check Protein Load.** Ensure sufficient total protein is loaded onto the gel. Using a sensitive detection method (e.g., chemiluminescence) can also help.

Visualizing the Mechanism of SGC0946

The following diagram illustrates the mechanism of **SGC0946** and its downstream effects on gene expression, particularly in an MLL-rearranged leukemia context.



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Diagram 1: **SGC0946** inhibits **DOT1L**, preventing **H3K79** methylation and expression of pro-leukemic genes.

Key Optimization Takeaways

For successful cellular IC_{50} optimization with **SGC0946**:

- **Validate Your Model:** Use a cell line sensitive to DOT1L inhibition, such as one with an MLL rearrangement, to see potent antiproliferative effects [2].
- **Confirm Target Engagement:** Always measure the reduction of H3K79me2 as a direct marker of successful DOT1L inhibition in your cellular model [1].
- **Mind the Solvent:** DMSO is essential for solubility, but keep final concentrations consistently low ($\leq 0.1\%$) to avoid cytotoxicity that can confound results [4].

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References

1. SGC0946 [thesgc.org]
2. | Histone Methyltransferase inhibitor SGC 0946 [invivochem.com]
3. | Histone Methyltransferase | TargetMol SGC 0946 [targetmol.com]
4. = 98 HPLC 1561178-17-3 SGC 0946 [sigmaaldrich.com]

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